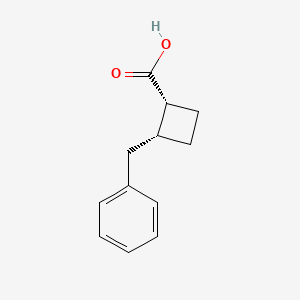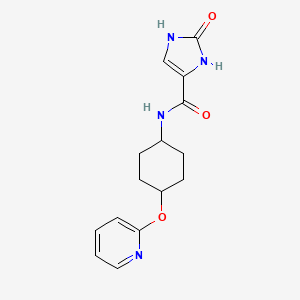![molecular formula C17H19ClN2O3 B2730555 2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide CAS No. 1333707-79-1](/img/structure/B2730555.png)
2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a cyano group and a spirocyclic moiety makes it a versatile building block for the synthesis of biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
Introduction of the Cyano Group: The cyano group can be introduced through cyanoacetylation of amines.
Final Assembly: The final step involves coupling the spirocyclic core with the 3-chlorophenyl group and the cyanoacetamide moiety under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of the chlorophenyl group makes it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The cyano group can undergo reduction to form amines, while the spirocyclic core can be oxidized under certain conditions.
Condensation Reactions: The cyanoacetamide moiety can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Amines: Reduction of the cyano group yields primary amines.
Heterocycles: Condensation reactions can form various heterocyclic structures, depending on the reactants used.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Materials Science: The spirocyclic structure imparts unique physical properties, making it useful in the development of advanced materials such as polymers and liquid crystals.
Biological Studies: Its derivatives can be used to study enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide involves its interaction with specific molecular targets. The cyano group can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Similar in structure but with a different aromatic ring system.
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Shares the spirocyclic core but has different functional groups.
Uniqueness
2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide is unique due to its combination of a chlorophenyl group, a cyano group, and a spirocyclic core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-3-1-2-13(10-14)11-15(21)20-16(12-19)4-6-17(7-5-16)22-8-9-23-17/h1-3,10H,4-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHPWBVGHNHEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C#N)NC(=O)CC3=CC(=CC=C3)Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B2730472.png)
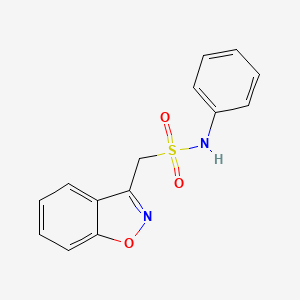
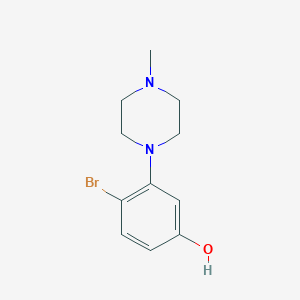
![N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2730478.png)
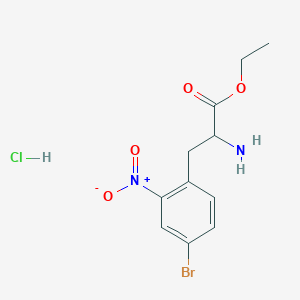
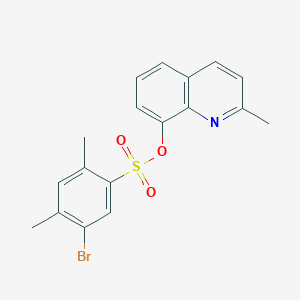

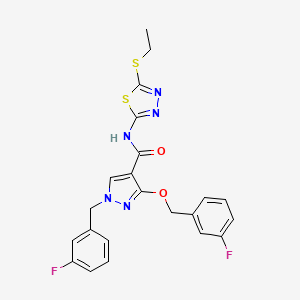
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)
![Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine](/img/structure/B2730488.png)
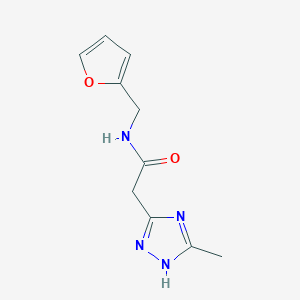
![Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate](/img/structure/B2730493.png)
